BenchChemオンラインストアへようこそ!

3-Bromo-5-difluoromethoxy-4-methylpyridine

Medicinal Chemistry Drug Design Physicochemical Property Optimization

3-Bromo-5-difluoromethoxy-4-methylpyridine (CAS 1805526-46-8) is a polysubstituted pyridine building block featuring C-3 bromine, C-5 difluoromethoxy (-OCHF2), and C-4 methyl substituents (C7H6BrF2NO, MW 238.03 g/mol). The combination of a versatile cross-coupling handle (Br), a lipophilic, metabolically stable -OCHF2 group, and a steric/electronic methyl modifier on a single pyridine ring makes it a differentiated intermediate for constructing drug-like molecules and agrochemical leads.

Molecular Formula C7H6BrF2NO
Molecular Weight 238.03 g/mol
CAS No. 1805526-46-8
Cat. No. B1409769
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-5-difluoromethoxy-4-methylpyridine
CAS1805526-46-8
Molecular FormulaC7H6BrF2NO
Molecular Weight238.03 g/mol
Structural Identifiers
SMILESCC1=C(C=NC=C1OC(F)F)Br
InChIInChI=1S/C7H6BrF2NO/c1-4-5(8)2-11-3-6(4)12-7(9)10/h2-3,7H,1H3
InChIKeyZIILORLFZFINAD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Bromo-5-difluoromethoxy-4-methylpyridine (CAS 1805526-46-8): A Strategic Pyridine Scaffold for Medicinal Chemistry & Agrochemical Research


3-Bromo-5-difluoromethoxy-4-methylpyridine (CAS 1805526-46-8) is a polysubstituted pyridine building block featuring C-3 bromine, C-5 difluoromethoxy (-OCHF2), and C-4 methyl substituents (C7H6BrF2NO, MW 238.03 g/mol) [1]. The combination of a versatile cross-coupling handle (Br), a lipophilic, metabolically stable -OCHF2 group, and a steric/electronic methyl modifier on a single pyridine ring makes it a differentiated intermediate for constructing drug-like molecules and agrochemical leads [1][2]. Its computed XLogP3 of 2.8 positions it in a favorable lipophilicity range for membrane permeability while potentially mitigating the metabolic liabilities associated with non-fluorinated alkoxy analogs [1].

Why Generic Pyridine Intermediates Cannot Simply Replace 3-Bromo-5-difluoromethoxy-4-methylpyridine in Discovery Chemistry


The performance of pyridine intermediates in drug and agrochemical discovery is highly sensitive to substitution pattern and electronic properties. Replacing the C-5 -OCHF2 group of the target compound with a simple -OCH3 analog (e.g., 3-Bromo-5-methoxy-4-methylpyridine) drastically alters lipophilicity, metabolic fate, and hydrogen-bonding capacity [1][2]. The bromine atom's reactivity in palladium-catalyzed cross-couplings is also modulated by the electron-withdrawing -OCHF2 group, leading to different reaction kinetics and regioselectivity compared to analogs without this motif [3]. The quantitative evidence below demonstrates that small structural changes among close analogs translate into significant physicochemical and performance differences, making casual substitution a risk to project timelines and SAR interpretation.

3-Bromo-5-difluoromethoxy-4-methylpyridine: Comparative Physicochemical and Performance Evidence


Lipophilicity Modulation: XLogP3 of 2.8 Versus 1.9 for Methoxy and Non-alkoxy Analogs

The target compound's computed XLogP3 of 2.8 [2] represents a 0.9 log unit increase compared to both 3-Bromo-4-methylpyridine (XLogP3 1.9) [1] and 3-Bromo-5-methoxy-4-methylpyridine (XLogP3 1.9) [3]. This difference, driven by the -OCHF2 group, places the compound within the optimal lipophilicity range (LogD 1–3) often associated with improved passive permeability and oral absorption while remaining below the higher risk threshold (LogP > 5) for poor solubility and promiscuous binding.

Medicinal Chemistry Drug Design Physicochemical Property Optimization

Expanded Molecular Topology: Rotatable Bonds and Hydrogen Bond Acceptors

The target compound possesses 2 rotatable bonds and 4 hydrogen bond acceptors [1], compared to 0 rotatable bonds and 1 HBA for 3-Bromo-4-methylpyridine [2] and 1 rotatable bond and 2 HBA for 3-Bromo-5-methoxy-4-methylpyridine [3]. The increased rotational freedom and HBA count, conferred by the -OCHF2 group, provide additional vectors for target engagement and conformational flexibility, which can be advantageous for optimizing binding interactions in a lead optimization campaign.

Medicinal Chemistry Molecular Design Property-Based Optimization

Metabolic Stability Advantage of the Difluoromethoxy Motif over Methoxy Analogs

The -OCHF2 group is a well-established bioisosteric replacement for -OCH3 that blocks O-demethylation by cytochrome P450 enzymes, a primary metabolic soft spot for methoxy-containing compounds [1]. In a comparative study on RA-VII peptide analogs, replacing the Tyr-3 methoxy with difluoromethoxy led to a reduction in cytotoxic activity (IC50 shift from 1.4 nM to 49 nM) but dramatically improved metabolic stability by preventing demethylation to inactive hydroxy metabolites observed in rabbit bile [2]. This demonstrates that -OCHF2 incorporation is a deliberate strategy to trade some potency for enhanced metabolic durability.

Metabolic Stability Pharmacokinetics Drug Discovery

Predicted pKa Modulation: Enhanced Basicity Reduction vs. Non-fluorinated Analogs

The pyridine nitrogen pKa is a critical determinant of solubility and off-target pharmacology. The predicted pKa of 3-Bromo-4-methylpyridine is 3.54±0.18 . Introducing the electron-withdrawing -OCHF2 group at C-5 is expected to lower the pKa by an estimated 0.2–0.6 units, based on the general inductive effect of this motif [1]. A lower pKa reduces the fraction of protonated, positively charged species at physiological pH, which can improve membrane permeability and reduce off-target binding to aminergic receptors compared to the non-fluorinated analog.

Physicochemical Properties pKa Lead Optimization

Reactivity Differentiation: Electron-Withdrawing -OCHF2 Enhances Oxidative Addition in Cross-Coupling Reactions

The electron-withdrawing nature of the -OCHF2 group (Hammett σp ≈ 0.35–0.45) [1] activates the pyridine ring toward oxidative addition in Pd(0)-catalyzed cross-coupling reactions compared to the -OCH3 analog (σp ≈ -0.27) [2]. This electronic activation can lead to faster reaction rates and higher yields in Suzuki-Miyaura, Buchwald-Hartwig, and other key transformations, a critical parameter when incorporating the building block into complex synthetic sequences.

Organic Synthesis Cross-Coupling Reaction Development

Optimized Research Applications for 3-Bromo-5-difluoromethoxy-4-methylpyridine Based on Quantitative Evidence


Central Nervous System (CNS) Lead Optimization: Balancing Permeability and Metabolic Stability

The target compound's XLogP3 of 2.8 and the metabolic stability conferred by the -OCHF2 group make it a privileged intermediate for CNS drug discovery programs where balancing blood-brain barrier permeability with resistance to oxidative metabolism is critical. By providing a starting scaffold with a computed lipophilicity in the optimal range for CNS penetration and a metabolically robust alkoxy group, it can serve as a core building block for generating analogs with improved brain exposure and half-life compared to methoxy-containing congeners. This is supported by the class-level evidence of -OCHF2 preventing CYP-mediated O-demethylation [1].

Kinase Inhibitor Fragment Libraries: Expanding Chemical Space with Fluorinated Heterocycles

The combination of a bromine handle for rapid diversification via Suzuki-Miyaura coupling and the electron-withdrawing -OCHF2 group for modulating hinge-binding interactions makes this compound a valuable fragment or reagent for kinase-focused library synthesis. The differentiated electronic properties (Hammett σp ≈ 0.35–0.45 for -OCHF2 vs. -0.27 for -OCH3) influence the electron density of the pyridine ring, which can fine-tune the strength of key hydrogen bonds in the kinase hinge region, as inferred from general fluorine-mediated SAR principles [2].

Agrochemical Intermediate for Selective Herbicides: Building on a Validated Scaffold

A closely related analog, 3-Chloro-5-(difluoromethoxy)pyridine, has been established as a key intermediate in the synthesis of a selective post-emergent herbicide (ethyl 2(R)-[4-[[3-chloro-5-(difluoromethoxy)-2-pyridyl]oxy]phenoxy]propanoate) [3]. The bromine variant offers a distinct synthetic handle for palladium-catalyzed diversification, enabling the parallel exploration of structure-activity relationships around the herbicide chemotype, while retaining the beneficial physicochemical profile conferred by the difluoromethoxy group.

Physicochemical Property Tool for Chemists: A Strategic -OCHF2 Bioisostere Introduction Building Block

For medicinal chemists seeking to systematically improve the metabolic stability of lead compounds containing methoxy groups, this compound serves as a direct -OCHF2 bioisostere building block. Instead of redesigning a synthetic route, the bromine handle allows for its direct incorporation into a target scaffold via cross-coupling, enabling a rapid 'methoxy-to-difluoromethoxy' swap and assessment of the impact on potency and ADME properties in a single synthetic step.

Quote Request

Request a Quote for 3-Bromo-5-difluoromethoxy-4-methylpyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.